N-Methylformanilide
Overview
Description
N-Methylformanilide: is an organic compound with the chemical formula C8H9NO N-Formyl-N-methylaniline or N-Methyl-N-phenylformamide . This compound is a clear, colorless to pale yellow liquid at room temperature and is primarily used as a formylating reagent in organic synthesis .
Mechanism of Action
Target of Action
N-Methylformanilide is primarily used as a formylating reagent for certain organometallics . It interacts with substrates and catalysts at the molecular level, promoting the desired chemical reactions without directly participating in the reaction itself .
Mode of Action
The mode of action of this compound involves facilitating the dissolution of reactants and the formation of intermediates, allowing for efficient progress of the desired chemical transformations . In the dyeing process of meta-aramid fibers, it acts as a swelling agent . Experimental results showed that this compound penetrated into polyimide fibre, resulting in a slight swell in diameter and decrease in the breaking strength of polyimide fibre .
Pharmacokinetics
Its physical and chemical properties such as boiling point (243-244 °c), melting point (8-13 °c), and density (1095 g/mL at 25 °C) have been documented .
Result of Action
The molecular and cellular effects of this compound’s action largely depend on the specific chemical reactions it facilitates. For instance, in the dyeing process of meta-aramid fibers, it helps in the penetration of dye molecules into the fibers .
Biochemical Analysis
Biochemical Properties
N-Methylformanilide participates in various biochemical reactions. It acts as a formylating reagent for certain organometallics . In combination with phosphoryl chloride, it is used for Vilsmeier-Haack reactions and in heterocycle syntheses
Cellular Effects
It has been found to be non-mutagenic in Salmonella typhimurium strains TA1335, TA1537, TA97, TA98, and TA100 with and without metabolic activation . It also did not show any evidence of gene toxicity when CHO cells were exposed to the compound in the presence of an S9 metabolic activation system .
Molecular Mechanism
It is known to participate in Vilsmeier-Haack reactions, which involve the conversion of a carbonyl compound to a formyl compound
Temporal Effects in Laboratory Settings
It is known that the compound has a boiling point of 243-244 °C and a melting point of 8-13 °C . It is recommended to be stored below 30°C .
Metabolic Pathways
It is known to participate in Vilsmeier-Haack reactions, which involve the conversion of a carbonyl compound to a formyl compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Methylformanilide can be synthesized through the reaction of methylaniline with formic acid. The process involves heating methylaniline with formic acid in the presence of a solvent like toluene. The reaction mixture is distilled to remove water and other by-products, resulting in the formation of this compound .
Industrial Production Methods: In industrial settings, this compound is produced by heating methylaniline with formamide in glacial acetic acid solution. This method yields a high purity product and is preferred for large-scale production .
Chemical Reactions Analysis
Types of Reactions: N-Methylformanilide undergoes various chemical reactions, including:
Formylation Reactions: It is used as a formylating reagent for certain organometallics.
Vilsmeier-Haack Reactions: In combination with phosphoryl chloride, it is used for formylation of reactive aromatics via iminium salts.
Common Reagents and Conditions:
Phosphoryl Chloride: Used in Vilsmeier-Haack reactions.
Formic Acid: Used in the synthesis of this compound.
Major Products:
Formylated Aromatics: Products of Vilsmeier-Haack reactions.
Aldehydes: Formed from the conversion of aryllithiums.
Scientific Research Applications
Chemistry: N-Methylformanilide is widely used in organic synthesis as a formylating reagent. It is particularly useful in the Vilsmeier-Haack reaction for the formylation of reactive aromatics .
Biology and Medicine: While specific biological and medicinal applications are less common, this compound’s role in organic synthesis can indirectly support the development of pharmaceuticals and other biologically active compounds .
Industry: In the dyeing industry, this compound acts as a swelling agent in the dyeing process of meta-aramid fibers .
Comparison with Similar Compounds
- N,N-Dimethylformamide
- N,N-Diphenylformamide
- N,N-Diethylformamide
- N-Methylaniline
- Formanilide
Uniqueness: N-Methylformanilide is unique due to its higher electrophilic potential compared to other formamides, making it more effective in certain formylation reactions. its greater steric demand can be a limiting factor in some applications .
Properties
IUPAC Name |
N-methyl-N-phenylformamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c1-9(7-10)8-5-3-2-4-6-8/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIKUXBYRTXDNIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C=O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0059089 | |
Record name | Formamide, N-methyl-N-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0059089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; mp = 9-13 deg C; [Alfa Aesar MSDS] | |
Record name | N-Methylformanilide | |
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Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Vapor Pressure |
0.02 [mmHg] | |
Record name | N-Methylformanilide | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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CAS No. |
93-61-8 | |
Record name | N-Methylformanilide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=93-61-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Formamide, N-methyl-N-phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093618 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Methylformanilide | |
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Record name | Formamide, N-methyl-N-phenyl- | |
Source | EPA Chemicals under the TSCA | |
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Record name | Formamide, N-methyl-N-phenyl- | |
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Record name | N-methylformanilide | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.058 | |
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Record name | N-Methylformanilide | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3D8E5U4HSE | |
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Retrosynthesis Analysis
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